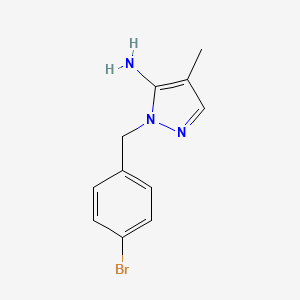

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, also known as BMP, is a synthetic compound commonly used in scientific research. It is a versatile molecule that has been studied for its various properties and applications in the fields of chemistry, biology, and pharmacology. BMP has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

- Efficient synthesis methodologies for related pyrazole derivatives have been developed, enhancing the ease of operation and reducing reaction times. For instance, the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates operational simplicity and time efficiency (Becerra, Rojas, & Castillo, 2021).

- Structural elucidation of pyrazole Schiff bases and their supramolecular architectures has been extensively studied, aiding in the understanding of molecular interactions and potential applications (Feng, Guo, Sun, & Zhao, 2018).

Pharmaceutical Applications

- The antibacterial properties of pyrazole derivatives have been researched extensively, showing potential as antibacterial agents. For example, certain pyrazole Schiff bases exhibit notable antibacterial activity, suggesting their application in antimicrobial treatments (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

- Synthesis of pyrazole amide derivatives demonstrates their potential against drug-resistant bacteria, such as NDM-1 positive bacteria, indicating significant medicinal applications (Ahmad, Rasool, Qamar, Alam, Kosar, Mahmood, & Imran, 2021).

Material Science and Chemistry

- Pyrazole derivatives are being explored for their nonlinear optical properties, contributing to the development of new materials with specific electronic and optical characteristics. The synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and its analysis via DFT calculations exemplify this research direction (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).

- The formation of cobalt(II) complexes with pyrazole derivatives has been studied, revealing insights into coordination chemistry and potential applications in catalysis and material science (Choi, Nayab, Jeon, Park, & Lee, 2015).

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-8-6-14-15(11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLFTOKBJPVDFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2360832.png)

![N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2360839.png)

![3-Methyl-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360841.png)

![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2360842.png)

![4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole](/img/structure/B2360845.png)

![N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide](/img/structure/B2360846.png)

![1-[2-(4-Nitrophenyl)ethyl]piperazine](/img/structure/B2360848.png)

![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360850.png)